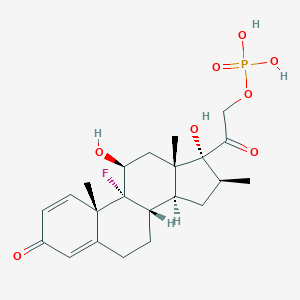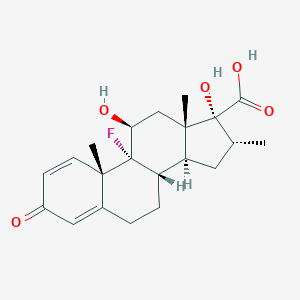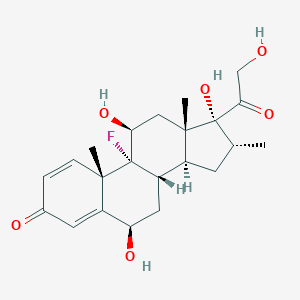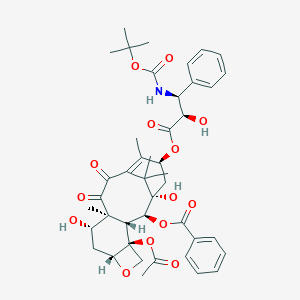
(8)-Gingerdione
Descripción general
Descripción
(8)-Gingerdione is a naturally occurring compound found in ginger (Zingiber officinale). It is one of the bioactive components responsible for the characteristic pungency and therapeutic properties of ginger. This compound has garnered significant interest due to its potential health benefits and applications in various fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (8)-Gingerdione typically involves the extraction of gingerol from ginger, followed by oxidation. The process can be summarized as follows:
Extraction of Gingerol: Gingerol is extracted from ginger using solvents such as ethanol or methanol.
Oxidation: The extracted gingerol is then oxidized using reagents like potassium permanganate or hydrogen peroxide under controlled conditions to yield this compound.
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale extraction and purification processes. The use of advanced techniques such as supercritical fluid extraction and chromatography ensures high purity and yield of the compound.
Análisis De Reacciones Químicas
Types of Reactions: (8)-Gingerdione undergoes various chemical reactions, including:
Oxidation: Further oxidation of this compound can lead to the formation of more oxidized derivatives.
Reduction: Reduction reactions can convert this compound back to gingerol or other reduced forms.
Substitution: Substitution reactions involving nucleophiles can modify the functional groups on the this compound molecule.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles under acidic or basic conditions.
Major Products Formed:
Oxidation: Higher oxidized derivatives.
Reduction: Gingerol and other reduced forms.
Substitution: Modified this compound derivatives with different functional groups.
Aplicaciones Científicas De Investigación
(8)-Gingerdione has a wide range of applications in scientific research:
Chemistry: Used as a precursor for synthesizing other bioactive compounds.
Biology: Studied for its effects on cellular processes and signaling pathways.
Medicine: Investigated for its anti-inflammatory, antioxidant, and anticancer properties.
Industry: Utilized in the formulation of health supplements and functional foods.
Mecanismo De Acción
The mechanism of action of (8)-Gingerdione involves its interaction with various molecular targets and pathways:
Anti-inflammatory: Inhibits the production of pro-inflammatory cytokines and enzymes.
Antioxidant: Scavenges free radicals and enhances the activity of antioxidant enzymes.
Anticancer: Induces apoptosis in cancer cells by modulating signaling pathways such as NF-κB and MAPK.
Comparación Con Compuestos Similares
Gingerol: The precursor to (8)-Gingerdione, known for its pungency and health benefits.
Shogaol: Another bioactive compound in ginger, formed by the dehydration of gingerol.
Zingerone: A less pungent compound formed by the degradation of gingerol.
Uniqueness of this compound:
Potency: Exhibits stronger anti-inflammatory and antioxidant activities compared to its analogs.
Stability: More stable under various conditions, making it suitable for industrial applications.
Versatility: Can be easily modified through chemical reactions to produce a variety of derivatives with enhanced properties.
Propiedades
IUPAC Name |
1-(4-hydroxy-3-methoxyphenyl)dodecane-3,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28O4/c1-3-4-5-6-7-8-16(20)14-17(21)11-9-15-10-12-18(22)19(13-15)23-2/h10,12-13,22H,3-9,11,14H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDSRAFNZQKMHPZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC(=O)CC(=O)CCC1=CC(=C(C=C1)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801316888 | |
| Record name | [8]-Gingerdione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801316888 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
77334-06-6 | |
| Record name | [8]-Gingerdione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=77334-06-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (8)-Gingerdione | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077334066 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | [8]-Gingerdione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801316888 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (8)-GINGERDIONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/70E1Y63Q2L | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | [8]-Gingerdione | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0039276 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the potential anti-viral mechanisms of action of (8)-Gingerdione?
A1: Research suggests that this compound, alongside other active compounds in ginger, may exert anti-viral effects by interacting with multiple human proteins, ultimately influencing various proteins of viruses like SARS-CoV-2. Specifically, this compound has been shown in silico to potentially bind to the sigma nonopioid intracellular receptor 1 (SIGMAR1) []. Further molecular dynamics simulations support this potential interaction []. While promising, these findings require further experimental validation.
Q2: What is the molecular formula and weight of this compound?
A2: The molecular formula of this compound is C19H26O4, and its molecular weight is 318.4 g/mol [].
Q3: How is this compound structurally related to other ginger compounds, and how does this impact pungency?
A3: this compound belongs to the gingerol family of compounds found in ginger (Zingiber officinale). It shares a similar structure with gingerols, such as 6-gingerol, but lacks the hydroxyl group at the third carbon of the alkyl chain []. This structural difference contributes to variations in pungency. Studies investigating the relationship between structure and pungency within gingerols and related compounds have been conducted, providing insights into the specific structural features responsible for this sensory property [].
Q4: What analytical techniques are commonly employed to identify and quantify this compound in plant material or extracts?
A4: High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) is a widely used technique for the identification and quantification of this compound and other ginger constituents in plant extracts [, ]. This method provides high sensitivity and selectivity, enabling accurate measurement of these compounds in complex matrices.
Q5: Are there any in vitro studies demonstrating the biological activity of this compound?
A5: Yes, research has shown that this compound, along with other phenylpropanoid esters from ginger, exhibits inhibitory effects on nitric oxide production in vitro []. This suggests potential anti-inflammatory properties, although further studies are needed to confirm these findings and explore the underlying mechanisms.
Q6: What computational chemistry approaches have been used to study this compound?
A6: Molecular docking studies have been employed to investigate the potential binding interactions of this compound with target proteins. For instance, docking simulations have predicted that this compound could bind to specific proteins of the SARS-CoV-2 virus []. These computational approaches provide valuable insights into potential mechanisms of action and can guide further experimental investigations.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![(8S,9R,10S,11S,13S,14S,16R,17R)-9-fluoro-11-hydroxy-10,13,16-trimethylspiro[6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthrene-17,2'-oxetane]-3,3'-dione](/img/structure/B193512.png)








